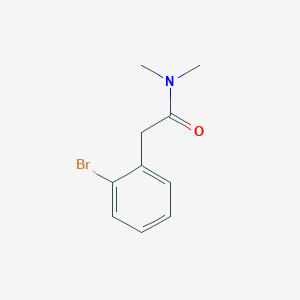
2-(2-Bromophenyl)-N,N-dimethylacetamide
Cat. No. B1338091
Key on ui cas rn:
76016-35-8
M. Wt: 242.11 g/mol
InChI Key: BYABPBCYOWJRGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04283532
Procedure details


In 80 ml of xylene (having a boiling point of 138° to 141° C.), 8.5 g (0.0525 mole) of 2,6-dichloroaniline was refluxed together with 5.2 g (0.0215 mole) of N,N-dimethyl-o-bromophenylacetamide, 5.0 g (0.0357 mole) of potassium carbonate, 1.0 g of copper powder, 1.0 g of cuprous iodide and 2.0 g of sodium iodide for 48 hours under agitation, while water formed by the reaction was being separated. After completion of the reaction, the reaction mixture was treated with active carbon while it was still warm, and the filtrate was concentrated. The obtained residue was mixed with methyl alcohol and the crystal precipitated on cooling was recovered by filtration, washed with methyl alcohol and dried.



[Compound]
Name
cuprous iodide
Quantity
1 g
Type
reactant
Reaction Step Two


Name
copper
Quantity
1 g
Type
catalyst
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([Cl:9])[C:3]=1[NH2:4].[CH3:10][N:11]([CH3:22])[C:12](=[O:21])[CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1Br.C(=O)([O-])[O-].[K+].[K+].[I-].[Na+]>C1(C)C(C)=CC=CC=1.[Cu].O>[CH3:22][N:11]([CH3:10])[C:12](=[O:21])[CH2:13][C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][C:19]=1[NH:4][C:3]1[C:2]([Cl:1])=[CH:8][CH:7]=[CH:6][C:5]=1[Cl:9] |f:2.3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(N)C(=CC=C1)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
5.2 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C(CC1=C(C=CC=C1)Br)=O)C
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
[Compound]
|
Name
|
cuprous iodide
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[Na+]
|
|
Name
|
copper
|
|
Quantity
|
1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
formed by the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was being separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the reaction mixture was treated with active carbon while it
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was still warm
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The obtained residue was mixed with methyl alcohol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crystal precipitated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
on cooling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was recovered by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with methyl alcohol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CN(C(CC1=C(C=CC=C1)NC1=C(C=CC=C1Cl)Cl)=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
